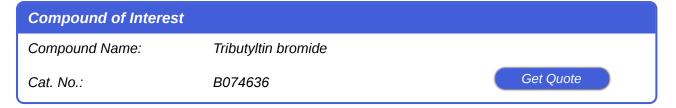


Spectroscopic Profile of Tributyltin Bromide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for **Tributyltin bromide** (C₁₂H₂₇BrSn), a compound of significant interest in various research fields, including toxicology and environmental science. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables provide a summary of the available and expected spectroscopic data for **Tributyltin bromide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise ¹H and ¹³C NMR data for **Tributyltin bromide** are not readily available in the public domain. However, the spectral data for the closely related compound, Tributyltin chloride, can serve as a valuable reference for predicting the chemical shifts for **Tributyltin bromide**. The substitution of chlorine with bromine is expected to cause minor shifts in the positions of the carbon and proton signals.

Table 1: Predicted ¹H NMR Spectral Data for **Tributyltin Bromide**



Chemical Shift (δ) ppm	Multiplicity	Assignment
~0.9	Triplet	-СН₃
~1.1 - 1.2	Multiplet	Sn-CH ₂ -
~1.3	Sextet	-CH₂-CH₃
~1.5 - 1.6	Multiplet	-CH2-CH2-Sn

Disclaimer: These are predicted values based on related compounds and general principles of NMR spectroscopy.

Table 2: Predicted ¹³C NMR Spectral Data for Tributyltin Bromide

Chemical Shift (δ) ppm	Assignment
~13.6	-CH₃
~16.5	Sn-CH ₂ -
~27.2	-CH ₂ -CH ₃
~28.0	-CH2-CH2-Sn

Disclaimer: These are predicted values based on related compounds and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

The infrared spectrum of **Tributyltin bromide** is characterized by the vibrational frequencies of its carbon-hydrogen and carbon-tin bonds.

Table 3: Characteristic IR Absorption Bands for Tributyltin Bromide



Wavenumber (cm ⁻¹)	Intensity	Assignment
2955 - 2850	Strong	C-H stretching (asymmetric and symmetric)
1465	Medium	C-H bending (scissoring)
1375	Medium	C-H bending (umbrella)
~510	Medium-Weak	Sn-C stretching

Mass Spectrometry (MS)

The mass spectrum of **Tributyltin bromide** is characterized by fragmentation patterns dominated by the loss of butyl groups and the presence of tin and bromine isotopes. The fragmentation of tributyltin compounds is often dominated by ions containing the SnBr moiety. [1]

Table 4: Major Mass Fragments for **Tributyltin Bromide** (after ethylation for GC-MS)

m/z	Assignment	
289	$[Sn(C_4H_9)_2(C_2H_5)Br]^+$	
261, 263	[Sn(C ₄ H ₉)(C ₂ H ₅)Br] ⁺	

Note: For GC-MS analysis, organotin compounds are often derivatized (e.g., ethylated) to increase their volatility.[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

Weigh approximately 10-20 mg of Tributyltin bromide into a clean, dry vial.[3]



- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
 The choice of solvent should ensure the complete dissolution of the sample.[3][4]
- Gently agitate the vial to ensure the sample is fully dissolved.
- Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[5]
- Ensure the height of the solution in the NMR tube is approximately 4-5 cm.[5]
- Cap the NMR tube securely.

Instrumental Parameters (¹H NMR):

- Spectrometer: 400 MHz or higher field strength NMR spectrometer
- Pulse Sequence: Standard single-pulse sequence
- Number of Scans: 16-64 (depending on sample concentration)
- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-10 ppm
- Reference: Tetramethylsilane (TMS) at 0.00 ppm

Instrumental Parameters (13C NMR):

- Spectrometer: 100 MHz or higher
- Pulse Sequence: Proton-decoupled pulse sequence
- Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0-50 ppm
- Reference: Tetramethylsilane (TMS) at 0.00 ppm



Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Ensure the ATR crystal of the FTIR spectrometer is clean.
- Place a single drop of liquid **Tributyltin bromide** directly onto the ATR crystal.
- Alternatively, for transmission spectroscopy, place a drop of the liquid between two polished salt plates (e.g., NaCl or KBr) to form a thin film.[6][7]

Instrumental Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
- Mode: Attenuated Total Reflectance (ATR) or Transmission
- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16-32
- Background: A background spectrum of the clean, empty ATR crystal or salt plates should be acquired and subtracted from the sample spectrum.[7]

Mass Spectrometry (GC-MS)

Sample Preparation and Derivatization:

- Prepare a stock solution of Tributyltin bromide in a suitable organic solvent (e.g., hexane).
- For GC-MS analysis, derivatization is typically required to increase the volatility of the organotin compound. Ethylation using sodium tetraethylborate (NaBEt₄) is a common method.[2][8]
- To a known volume of the sample solution, add a buffering agent (e.g., sodium acetate buffer, pH 4.5) and the derivatizing agent (e.g., a freshly prepared solution of NaBEt₄ in an appropriate solvent).[2]



- Allow the reaction to proceed for a sufficient time (e.g., 30 minutes) with agitation.
- Extract the derivatized analyte into an organic solvent such as hexane.

Instrumental Parameters:

- Gas Chromatograph (GC):
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm).
 - Injector: Split/splitless injector, operated in splitless mode.
 - o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: An initial temperature of 50-60°C, held for 1-2 minutes, followed by a ramp to a final temperature of 250-280°C at a rate of 10-20°C/min.
- Mass Spectrometer (MS):
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: m/z 50-500.
 - Ion Source Temperature: 230°C.
 - Transfer Line Temperature: 280°C.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **Tributyltin bromide**.



Spectroscopic Analysis Workflow for Tributyltin Bromide Sample Preparation Tributyltin Bromide Sample For NMR For IR For GC-MS Dissolve in Derivatization Neat Liquid Sample **Deuterated Solvent** (e.g., Ethylation) Spectroscopic Techniques NMR Spectroscopy IR Spectroscopy **Mass Spectrometry** (FTIR-ATR) Data Processing & Interpretation Fragmentation Pattern Absorption Bands Coupling Constants Structure Elucidation Compound Identification

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Caption: Logical workflow for the spectroscopic analysis of **Tributyltin Bromide**.

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